![molecular formula C20H23N7O2 B2953776 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide CAS No. 2034296-21-2](/img/structure/B2953776.png)

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

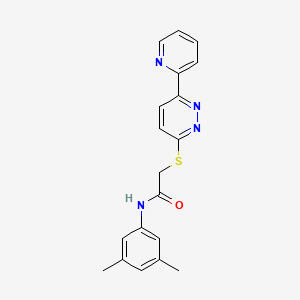

“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide” is a compound that contains a [1,2,4]triazolo[4,3-a]pyrazine nucleus . It is related to a class of compounds that have shown promising antibacterial activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of the compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . Most of the compounds showed satisfactory activity compared with the lead compound foretinib .Applications De Recherche Scientifique

Cancer Treatment

This compound has shown potential as an anti-tumor agent against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. It exhibits excellent inhibitory activity at nanomolar concentrations .

Kinase Inhibition

It has been evaluated for its ability to inhibit c-Met kinase, which plays a role in cancer cell growth and survival. The compound demonstrates superior inhibition ability, suggesting its use in targeted cancer therapies .

Antibacterial Activity

The compound’s derivatives have been tested for antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MICs) .

Parasitic Infection Treatment

Research suggests that the compound could be used to inhibit parasitic growth by targeting specific processes essential for their survival .

Antiviral Activity

Some derivatives of this compound have shown antiviral activity, potentially reducing the number of viral plaques in infected cells .

Antioxidant Properties

Triazole compounds, which include the structure of this compound, have been identified as significant agents in reducing or eliminating free radicals, thereby protecting cells against oxidative damage .

Melanoma Treatment

The antitumor activity of this compound has been evaluated against human malignant melanoma cells (A375), suggesting its potential application in treating this aggressive form of skin cancer .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Although not directly related to the exact compound , closely related triazolo[4,3-a]pyrazine derivatives have been studied for their inhibition of DPP-4, which is relevant in glucose metabolism and diabetes treatment .

Each application presents a unique avenue for scientific research and potential therapeutic development involving this compound.

Discovery of [1,2,4]triazolo [4,3-a]pyrazine derivatives bearing a 4 … [Synthesis and Antibacterial Activity of Novel Triazolo 4,3- [Molecules | Free Full-Text | A Novel Series of [1,2,4]Triazolo4,3-a … RODT INRMIN - Cayman Chem [1,2,4]Triazolo[4,3-a]quinoxaline: synthesis, antiviral, and … - Springer A review on ‘triazoles’: their chemistry, synthesis and … SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF 1-(PYRROLIDIN-1- YL …

Mécanisme D'action

Target of Action

The primary targets of this compound appear to be the P300/CBP-associated factor (PCAF) , c-Met kinase , and Poly (ADP-ribose) polymerase 1 (PARP1) . These targets play crucial roles in various biological processes. PCAF is a histone acetyltransferase that regulates gene expression, c-Met kinase is involved in cellular growth and differentiation, and PARP1 is involved in DNA repair .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it binds to the bromodomain of PCAF, inhibiting its histone acetyltransferase activity . Similarly, it inhibits c-Met kinase and PARP1, disrupting their normal function .

Biochemical Pathways

The inhibition of PCAF, c-Met kinase, and PARP1 affects several biochemical pathways. PCAF inhibition can disrupt gene expression, potentially leading to the suppression of cancer cell growth . The inhibition of c-Met kinase can disrupt cellular growth and differentiation pathways, which may have anti-tumor effects . PARP1 inhibition can lead to the accumulation of DNA damage in cells, resulting in cell death, particularly in cancer cells deficient in homologous recombination .

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of gene expression, cellular growth, and DNA repair mechanisms . This can lead to the suppression of cancer cell growth and the induction of cell death .

Safety and Hazards

Propriétés

IUPAC Name |

4-morpholin-4-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c28-20(15-1-3-17(4-2-15)25-9-11-29-12-10-25)23-16-5-7-26(13-16)18-19-24-22-14-27(19)8-6-21-18/h1-4,6,8,14,16H,5,7,9-13H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAURVXNXZLPHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)C4=NC=CN5C4=NN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide](/img/structure/B2953695.png)

![N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2953697.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2953701.png)

![[4-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2953705.png)

![2-(4-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2953708.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2953709.png)

![5-Methyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953713.png)